N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide
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Overview
Description
N-(1-HYDROXY-2-METHYLPROPAN-2-YL)-2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a phthalazine moiety, and a hydroxy-methylpropan-2-yl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-HYDROXY-2-METHYLPROPAN-2-YL)-2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the phthalazine derivative, followed by the introduction of the sulfonamide group. The final step involves the addition of the hydroxy-methylpropan-2-yl group under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs. Purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(1-HYDROXY-2-METHYLPROPAN-2-YL)-2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine derivative.
Scientific Research Applications
N-(1-HYDROXY-2-METHYLPROPAN-2-YL)-2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-HYDROXY-2-METHYLPROPAN-2-YL)-2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The sulfonamide group is known to interact with proteins, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
N-(1-HYDROXY-2-METHYLPROPAN-2-YL)-2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE: shares similarities with other sulfonamide derivatives and phthalazine compounds.
2-Hydroxy-2-methylpropiophenone: A compound with a similar hydroxy-methylpropan-2-yl group.
N-Phenylpicolinohydrazide: A compound with similar biological activity and chemical structure.
Uniqueness
The uniqueness of N-(1-HYDROXY-2-METHYLPROPAN-2-YL)-2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H28N4O3S |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-5-[4-(4-methylanilino)phthalazin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C26H28N4O3S/c1-17-9-13-20(14-10-17)27-25-22-8-6-5-7-21(22)24(28-29-25)19-12-11-18(2)23(15-19)34(32,33)30-26(3,4)16-31/h5-15,30-31H,16H2,1-4H3,(H,27,29) |
InChI Key |
NRTQCIIIPFYPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)NC(C)(C)CO |
Origin of Product |
United States |
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